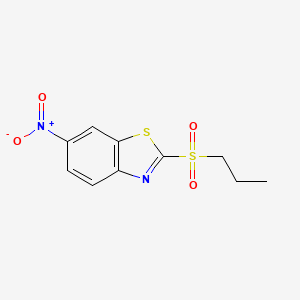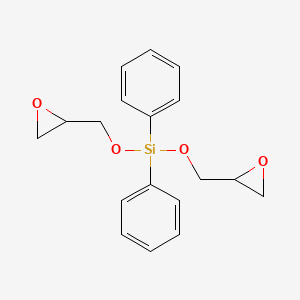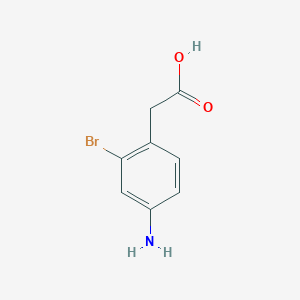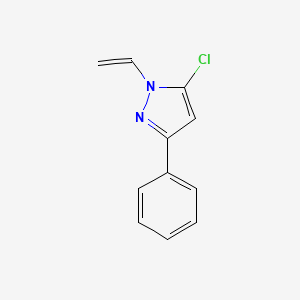![molecular formula C9H10BrNO2 B3277986 2-[(4-Bromo-2-methylphenyl)amino]acetic acid CAS No. 66947-37-3](/img/structure/B3277986.png)
2-[(4-Bromo-2-methylphenyl)amino]acetic acid
Vue d'ensemble
Description
“2-[(4-Bromo-2-methylphenyl)amino]acetic acid” is a chemical compound with the molecular formula C9H9BrO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br) attached to a benzene ring, which is further connected to an acetic acid group . The InChI code for this compound is 1S/C9H9BrO2/c1-6-4-8 (10)3-2-7 (6)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 229.07 .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized various derivatives and analogs of bromo-substituted phenylacetic acids to explore their chemical properties and potential applications. For instance, studies have delved into the synthesis of aryloxyacetic acid analogs, investigating their structure through spectral data and elemental analysis. Such research contributes to the broader understanding of bromo-substituted compounds and their reactivity, laying the groundwork for further exploration in medicinal chemistry and materials science (Dahiya, Pathak, & Kaur, 2008).
Biological Screening
The biological screening of synthesized compounds is a critical step in identifying potential therapeutic agents. Bromo-substituted 4-biphenyl acetamides derivatives, for instance, have been screened for their anti-bacterial and anti-fungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Agarwal, 2017).
Material Science Applications
In the realm of materials science, the electrochemical properties of compounds related to 2-[(4-Bromo-2-methylphenyl)amino]acetic acid have been studied for their potential in enhancing the performance of supercapacitors. For example, derivatives of phenylglycine have been synthesized and applied in improving the pseudocapacitance performance of polymeric films, indicating the relevance of these compounds in developing advanced energy storage materials (Kowsari et al., 2019).
Anticancer Activity
While the direct application of "this compound" in anticancer research was not identified in the available literature, related compounds have been synthesized and evaluated for their anticancer activities in vitro. This indicates a broader interest in exploring the therapeutic potential of bromo-substituted compounds in oncology research (Liu Ying-xiang, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromo-2-methylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCUVXTNBDRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299759 | |
| Record name | N-(4-Bromo-2-methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66947-37-3 | |
| Record name | N-(4-Bromo-2-methylphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66947-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2-methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)

![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)






